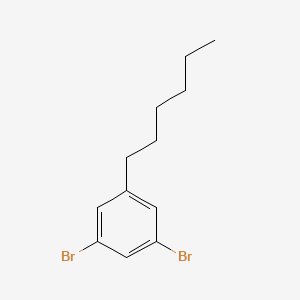

1,3-Dibromo-5-hexylbenzene

Overview

Description

1,3-Dibromo-5-hexylbenzene is a chemical compound with the molecular formula C12H16Br2 . It is used in various chemical reactions due to its unique structure and properties .

Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-5-hexylbenzene consists of a benzene ring with bromine atoms attached at the 1 and 3 positions and a hexyl group attached at the 5 position .Chemical Reactions Analysis

Although specific chemical reactions involving 1,3-Dibromo-5-hexylbenzene are not detailed in the retrieved papers, similar compounds such as 1,3-Dibromo-5,5-dimethylhydantoin (DBH) have been used in various chemical reactions . These reactions often involve the generation of bromine, which can react with other compounds .Scientific Research Applications

Organic Synthesis

1,3-Dibromo-5-hexylbenzene: is a valuable compound in organic synthesis, particularly in the construction of complex molecules. Its dibromo functionality allows for various cross-coupling reactions, which are pivotal in building polymeric chains or rings . This compound can act as a precursor for palladium-catalyzed coupling reactions, such as Suzuki and Stille couplings, enabling the synthesis of biaryls or stilbenes, which are common structures in pharmaceuticals and organic materials.

Pharmaceutical Research

In pharmaceutical research, 1,3-Dibromo-5-hexylbenzene serves as a key intermediate in the synthesis of various drug molecules. Its structure is conducive to modifications that can lead to the development of new active pharmaceutical ingredients (APIs). The hexyl side chain offers lipophilic properties, which can be advantageous in drug design to improve cell membrane permeability .

Materials Science

The compound’s utility in materials science is linked to its role as a building block for organic semiconductors. Organic semiconductors are crucial for the development of flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atoms in 1,3-Dibromo-5-hexylbenzene can be used to introduce other functional groups that tune the electronic properties of the material .

Chemical Engineering

In chemical engineering, 1,3-Dibromo-5-hexylbenzene is involved in process optimization and the development of synthetic pathways. Its stability under various conditions makes it a reliable compound for scaling up reactions from the laboratory to industrial production. Engineers can utilize this compound to streamline the synthesis of complex chemicals, ensuring efficiency and cost-effectiveness .

Environmental Science

1,3-Dibromo-5-hexylbenzene: may also find applications in environmental science, particularly in the study of halogenated organic compounds’ impact on ecosystems. Researchers can use this compound as a model to understand the environmental fate of similar brominated substances, which are often used as flame retardants and may pose risks to wildlife and human health .

Industrial Applications

On an industrial scale, 1,3-Dibromo-5-hexylbenzene is used in the manufacture of advanced materials and chemicals. Its robustness and reactivity make it suitable for producing high-performance polymers and specialty chemicals that require precise bromination. Industries can leverage this compound for creating products with enhanced properties, such as increased thermal stability or improved mechanical strength .

Future Directions

While specific future directions for 1,3-Dibromo-5-hexylbenzene are not mentioned in the retrieved papers, similar compounds such as 1,3-Dibromo-5,5-dimethylhydantoin are being studied for their potential uses in various fields, including water treatment and manufacturing of pharmaceuticals, biocides, resins, preservatives, and agrochemicals .

Mechanism of Action

Mode of Action

It’s known that brominated compounds can interact with biological systems in various ways, such as through halogen bonding, hydrophobic effects, and membrane disruption .

Biochemical Pathways

The biochemical pathways affected by 1,3-Dibromo-5-hexylbenzene are currently unknown. Given its structure, it might be involved in organic synthesis reactions, such as the synthesis and substitution reactions of aromatic compounds .

Pharmacokinetics

As a brominated compound, it’s likely to have unique pharmacokinetic properties due to the presence of bromine atoms, which can influence factors like lipophilicity and metabolic stability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dibromo-5-hexylbenzene. For instance, temperature, pH, and the presence of other chemicals can affect its reactivity and stability .

properties

IUPAC Name |

1,3-dibromo-5-hexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Br2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKHKLCGQAELGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75894-97-2 | |

| Record name | 1,3-dibromo-5-hexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)

![4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1530766.png)

![6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530773.png)